molecular formula C15H22ClN B13723508 1-[1-(3-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine

1-[1-(3-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine

Cat. No.: B13723508
M. Wt: 251.79 g/mol
InChI Key: QASZHAHTPOGJHM-UHFFFAOYSA-N
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Description

1-[1-(3-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclobutyl ring substituted with a 3-chlorophenyl group and a butylamine chain, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound.

    Attachment of the Butylamine Chain: The final step involves the attachment of the butylamine chain through an amination reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(3-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenated reagents and catalysts like palladium are often employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.

Scientific Research Applications

1-[1-(3-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(3-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutylamine: This compound is structurally similar but has a different position of the chlorine atom.

    Sibutramine: A related compound with a similar cyclobutyl structure but different functional groups.

Uniqueness: 1-[1-(3-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine is unique due to its specific substitution pattern and the resulting chemical properties. This uniqueness makes it valuable for targeted research and applications.

Properties

Molecular Formula

C15H22ClN

Molecular Weight

251.79 g/mol

IUPAC Name

1-[1-(3-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine

InChI

InChI=1S/C15H22ClN/c1-11(2)9-14(17)15(7-4-8-15)12-5-3-6-13(16)10-12/h3,5-6,10-11,14H,4,7-9,17H2,1-2H3

InChI Key

QASZHAHTPOGJHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC(=CC=C2)Cl)N

Origin of Product

United States

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